Hexythiazox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4

Synonyms

Canonical SMILES

Isomeric SMILES

Enantiomeric Separation and Determination in Environment and Vegetable

Scientific Field: Environmental Analysis and Methods.

Application Summary: This study focuses on the direct enantiomeric separation of hexythiazox enantiomers in the environment and vegetables.

Methods of Application: The method involves reverse-phase high-performance liquid chromatography (RP-HPLC).

Results: Hexythiazox enantiomers received a baseline separation on the Lux cellulose-3 column with a maximum resolution of R s = 2.09 (methanol/water) and R s = 2.74 (acetonitrile/water), respectively.

Residue Dissipation and Safety Assessment during Drying of Grape to Raisin

Scientific Field: Environmental Science and Pollution Research.

Application Summary: This research focuses on the residue dissipation, evaluation of processing factor, and safety assessment of hexythiazox residues during the drying of grape to raisin.

Methods of Application: The extraction method involved liquid-liquid extraction with ethyl acetate and dSPE cleanup with primary secondary amine (PSA).

Results: During the raisin making process, the dissipation of residue was evaluated and the processing factor (PF) was established for drying.

Transovarial Toxicity on Two-Spotted Spider Mite

Scientific Field: Experimental and Applied Acarology.

Application Summary: This study focuses on the lethal and sublethal effects of hexythiazox on the two-spotted spider mite (Tetranychus urticae Koch) with emphasis on its transovarial toxicity.

Methods of Application: Hexythiazox was applied when T.

Results: The strongest transovarial toxic effect occurred within the first 4 days following treatment, when 52–89% of the eggs laid by treated females (96% in control) hatched.

Use on Strawberries

Scientific Field: Agriculture and Pest Control.

Application Summary: Hexythiazox is approved for use on strawberries with one spray application at 0.21 kg ai/ha and a PHI of 3 days.

Methods of Application: The method involves a single spray application of Hexythiazox at a specific rate.

Residue Dissipation and Safety Assessment in Grapes

Application Summary: This research focuses on the residue dissipation and safety assessment of hexythiazox residues in grapes.

Methods of Application: The method involves the application of Hexythiazox and then washing and oil dipping treatment.

Residue Data from New Japanese Supervised Trials

Application Summary: This study focuses on the residue data from the new Japanese supervised trials.

Methods of Application: The method involves the application of Hexythiazox at a specific rate.

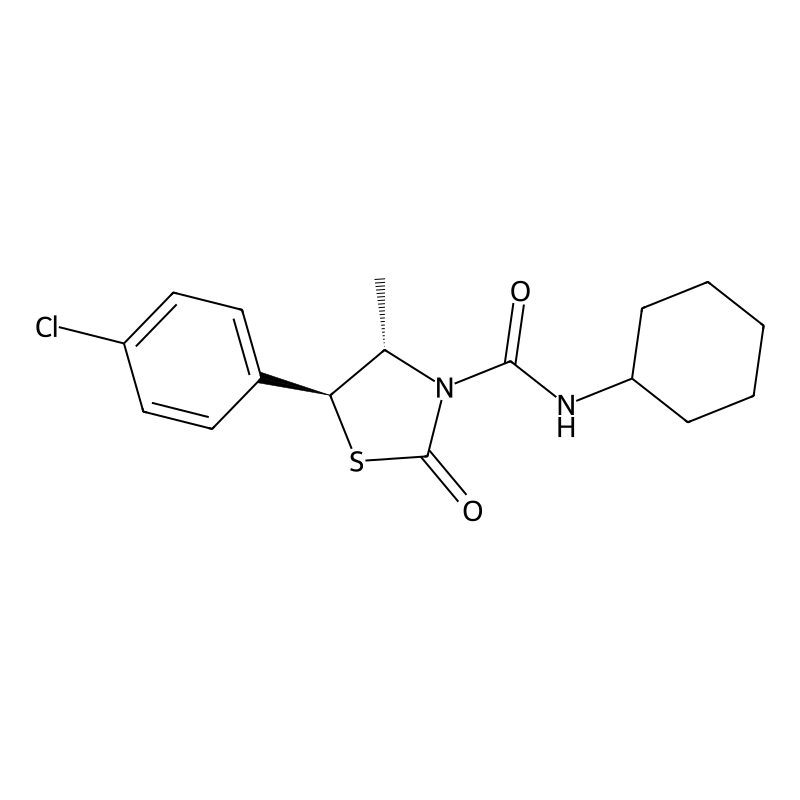

Hexythiazox is a synthetic compound classified as an acaricide and insecticide, primarily used in agriculture to control mite populations. Its chemical formula is , and it is characterized by a thiazolidine structure. The compound has two chiral centers, making it racemic in nature, and it is often supplied as a wettable powder for foliar application on crops .

Hexythiazox acts as a mite growth regulator by disrupting the molting process of mites []. It specifically inhibits chitin synthesis, which is essential for forming the new exoskeleton during molting. This disrupts the development of immature mites (larvae and nymphs) and prevents egg hatching (ovicidal effect) [].

Hexythiazox is considered to have low mammalian toxicity [, ]. However, proper handling precautions are still recommended to avoid skin contact, inhalation, or ingestion. It is also advisable to follow recommended application rates to minimize environmental impact.

Please note:

- The synthesis reaction for hexythiazox is from a limited-access resource.

- While hexythiazox is considered to have low mammalian toxicity, it's crucial to follow safety guidelines when handling any pesticide.

As an acaricide, hexythiazox disrupts the growth of mites by inhibiting chitin synthesis, which is crucial for their development. It specifically targets the CHS1 (chitin synthase) enzyme, leading to growth inhibition in pests such as Brevipalpus phoenicis, Panonychus ulmi, and Tetranychus urticae . Hexythiazox exhibits low acute toxicity to humans and animals, causing mild eye irritation but showing no significant skin irritation or carcinogenic effects at standard exposure levels .

Hexythiazox can be synthesized through various methods involving the reaction of thiazolidine derivatives with chlorinated compounds. The general synthetic pathway includes:

- Formation of Thiazolidine Ring: Starting from appropriate thioketones and amines.

- Chlorination: Introducing chlorine into the structure to achieve the desired reactivity.

- Final Adjustments: Modifying functional groups to enhance efficacy against target pests.

This synthesis can be optimized based on desired purity and yield .

Hexythiazox is primarily used in agricultural settings as a pesticide for crops susceptible to mite infestations. Its applications include:

- Foliar Sprays: Targeting leaf surfaces where mites reside.

- Integrated Pest Management: As part of a broader strategy to control pest populations sustainably.

- Residue Analysis: Sensitive assays are developed for detecting hexythiazox residues in fruits and vegetables using advanced techniques like chemiluminescence .

Research has shown that hexythiazox interacts with various environmental factors, influencing its efficacy and degradation. Studies indicate that it can form complexes with soil components, affecting its bioavailability and persistence. Furthermore, interactions with other pesticides can either enhance or diminish its effectiveness against target pests .

Hexythiazox shares structural similarities with several other pesticides, particularly those within the thiazolidine class. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Abamectin | CHO | Broad-spectrum insecticide |

| Spirodiclofen | CHClO | Effective against various mites |

| Bifenazate | CHNO | Selective for spider mites |

Uniqueness of Hexythiazox

Hexythiazox is unique due to its specific mode of action targeting chitin synthesis, distinguishing it from other acaricides that may operate through neurotoxic mechanisms or other pathways. Its low toxicity profile also makes it favorable for use in integrated pest management systems where environmental safety is a concern .

Thermodynamic Parameters (Melting Point, Vapor Pressure)

Hexythiazox exhibits well-defined thermodynamic properties that are crucial for understanding its physical behavior and stability characteristics. The melting point of hexythiazox has been consistently reported as 108.0-108.5°C (381.0-381.5 K) across multiple regulatory and scientific sources [1] [2] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, contributing to its stability at ambient temperatures.

The vapor pressure of hexythiazox demonstrates its low volatility characteristics. At 20°C, the vapor pressure is reported as 3.4×10⁻⁶ Pa [1], while at 25°C it decreases to 1.3×10⁻⁹ kPa (equivalent to 1×10⁻⁸ mmHg) [2]. This extremely low vapor pressure classifies hexythiazox as a relatively non-volatile compound, which has significant implications for its environmental fate and application characteristics [4]. The temperature-dependent vapor pressure relationship follows the Clausius-Clapeyron equation, showing decreased volatility with lower temperatures.

Thermodynamic studies using van't Hoff equation analysis have revealed important separation parameters for hexythiazox enantiomers. The enthalpy of separation (ΔH) ranges from −14.08 to −5.95 kJ/mol, while the entropy of separation (ΔS) spans from −3.18 to −0.91 J/mol·K [5]. These negative values indicate that the separation processes are enthalpically driven, with stronger interactions between the stationary phase and the analyte at lower temperatures.

The compound demonstrates thermal stability up to 300°C, with decomposition occurring only at elevated temperatures beyond normal environmental conditions [6]. Differential scanning calorimetry studies have shown that hexythiazox exhibits a steep endothermic slope after the melting temperature, indicating high volatilization capacity within the temperature range up to 240°C [7].

Solubility Profile in Organic Solvents and Water

Hexythiazox exhibits markedly different solubility characteristics in various solvents, reflecting its chemical structure and polarity. Water solubility is extremely limited, with reported values ranging from 0.12 to 0.5 mg/L at 20°C [1] [2] [3]. This low aqueous solubility is attributed to the hydrophobic nature of the compound, particularly the cyclohexyl and chlorophenyl moieties.

In contrast, hexythiazox demonstrates significantly higher solubility in organic solvents. Chloroform provides the highest solubility at 1370-1379 g/L [1] [6], followed by xylene at 362 g/L [1] [6]. Medium solubility is observed in acetone (160 g/L) [1] [6] and acetonitrile (28.6 g/L) [1] [6], while methanol exhibits lower solubility at 20.6 g/L [1] [6]. The least favorable organic solvent is n-hexane, with solubility of only 3.9 g/L [1] [6].

For analytical and research applications, specific solubility data in common laboratory solvents includes ethanol (0.2 mg/mL), dimethyl sulfoxide (2 mg/mL), and dimethylformamide (5 mg/mL) [8] [9]. The solubility pattern follows the general principle of "like dissolves like," with higher solubility in solvents possessing similar polarity and hydrogen bonding capabilities.

The octanol/water partition coefficient (log Pow) ranges from 2.53 to 2.75 [2] [6], indicating moderate lipophilicity. This value suggests that hexythiazox has a tendency to partition into lipophilic phases, which is consistent with its biological activity as a lipophilic acaricide and its limited water solubility.

Hydrolytic Degradation Kinetics

Hexythiazox demonstrates variable stability under different hydrolytic conditions, with degradation rates heavily dependent on pH and temperature. Under mild acidic conditions simulating pasteurization (pH 4, 90°C, 20 minutes), the compound maintains approximately 95% stability with minimal degradation [10] [11]. Similarly, under cooking conditions (pH 5, 100°C, 60 minutes), stability remains high at approximately 90% [10] [11].

The compound shows moderate stability under neutral conditions at room temperature, with reported half-lives of 7×10⁴ hours at pH 5-7 [1]. Under slightly alkaline conditions (pH 9), the half-life decreases to 1.2×10⁴ hours [1], indicating increased susceptibility to base-catalyzed hydrolysis.

Sterilization conditions represent the most challenging environment for hexythiazox stability. Under sterilization parameters (pH 6, 120°C, 20 minutes), approximately 50% degradation occurs [10] [11]. The primary degradation product under these conditions is PT-1-3 (5-(4-chlorophenyl)-4-methyl-2-thiazolidinone), which accounts for 48.4% of the initial concentration [10]. Additional studies using ¹⁴C-labeled hexythiazox have identified cyclohexylamine as a major degradation product (43.5% of total radioactive residue) under sterilization conditions [11].

In aqueous environments under anaerobic conditions, hexythiazox exhibits a whole system half-life of 120 days [4]. The degradation mechanism primarily involves amide bond cleavage, leading to the formation of PT-1-2 and PT-1-3 as major metabolites [12]. The hydrolytic pathway follows first-order kinetics, with rate constants that increase with temperature and pH.

Photolytic Stability and Degradation Pathways

Photolytic degradation represents a significant pathway for hexythiazox environmental fate. The compound undergoes direct photolysis following first-order kinetics under both ultraviolet radiation and natural sunlight conditions [13]. Degradation rates are consistently faster under UV light (λ ≥ 250 nm) compared to natural sunlight (λ ≥ 290 nm) [13].

In aqueous solutions under sunlight exposure, hexythiazox exhibits a half-life of 16.6 days for primary photodegradation [14]. Soil photolysis proceeds more slowly, with a reported half-life of 116 days [15], indicating that hexythiazox is considered non-persistent in terrestrial photolytic systems. The difference in degradation rates between aqueous and soil systems reflects the availability of photons and the protective effects of soil matrices.

Photocatalytic studies have demonstrated enhanced degradation efficiency in the presence of various catalysts. Titanium dioxide (TiO₂) provides the most efficient photocatalytic enhancement, significantly exceeding the effectiveness of hydrogen peroxide (H₂O₂) and potassium nitrate (KNO₃) as photosensitizers [13]. The enhanced degradation follows first-order kinetics across all catalyst systems.

The photodegradation pathway involves multiple mechanistic steps. Two major photoproducts have been identified and characterized: cyclohexylamine and 5-(4-chlorophenyl)-4-methylthiazolidin-2-one (PT-1-3) [13]. Additionally, nine minor photoproducts have been detected using liquid chromatography-mass spectrometry techniques [13]. The degradation mechanism involves initial hydroxylation of the cyclohexyl ring, followed by subsequent fragmentation and rearrangement reactions.

Under field conditions, solar radiation contributes significantly to hexythiazox dissipation, with photodegradation identified as the primary mechanism for initial residue reduction [16]. The photolytic half-life under natural sunlight conditions in field studies has been reported as 16.7 days [6], consistent with laboratory aqueous photolysis studies.

The photolytic stability is influenced by solvent systems, with different degradation rates observed in aqueous methanolic, aqueous isopropanolic, and aqueous acetonitrile solutions [13]. The variation in photodegradation rates among different solvent systems suggests that solvent properties such as polarity and hydrogen bonding capacity influence the photochemical processes.

Purity

Physical Description

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Mechanism of Action

Vapor Pressure

2.55X10-8 mm Hg at 20 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Prepn: I. Iwataki et al., German patent 3037105; eidem, United States of America patent 4442116 (1981, 1984 to Nippon Soda).

General Manufacturing Information

Hexythiazox is an ovicide whose mode of action is unknown but is used for the control of mite growth through activity on eggs or early stages of development. Hexythiazox is used on major crops such as pear, apple, citrus, tree nuts, stone fruits, caneberries, pome fruits, non-bearing trees & vines, strawberries, cotton, hops, mint, ornamental landscape plantings, orchids, and alfalfa. Hexythiazox is typically applied to bare roots, to containerized stock, used on dormant stock, to foliar stock, to nonbearing stock and to nursery stock. Hexythiazox is formulated as a wettable powder (WP) and an emulsifiable concentrate (EC). Hexythiazox is typically applied by ground equipment and aerial applications. Most crop applications are 0.1875 lbs ai/A once per season.

The EPA has begun to implement the new registration review program, and will review each registered pesticide approximately every 15 years to determine whether it continues to meet the FIFRA standard for registration. ... Hexythiazox is one of the first chemicals going through the registration review process. Public comment will be received from January 2007 to May 2007 with a final workplan for the registration process being developed and commented upon between July 2007 and September 2011. A final registration decision is expected in June 2012.

Analytic Laboratory Methods

During and after the application of currently used pesticides (CUPs) a significant fraction of applied pesticides can be lost to the air. A confirmatory and rapid procedure has been developed for the determination of four fungicides (carbendazim, thiabendazol, imazalil and bitertanol), three insecticides (imidacloprid, methidathion and pyriproxyfen), one helicide (methiocarb) and one acaricide (hexythiazox) in fine airborne particulate matter (PM 2.5) at trace level. The proposed method includes extraction of PM 2.5-bound pesticides by pressurized liquid extraction (PLE) followed by a direct injection into LC-MS/MS. The main parameters affecting the performance of the electrospray ionization source and PLE parameters were optimized using statistical design of experiments (DoE). The matrix effect was also evaluated. Recoveries ranged from 86 to 106% and the limit of quantification (LoQ) was 6.5 pg/cu m for eight out of nine pesticides, when air volumes of 760 cu m were collected. The method was applied to 60 samples collected from four stations of the monitoring network of the Regional Valencia Government (Spain) during August-October 2007. ...

An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.

A novel microextraction method termed ionic liquid dispersive liquid-liquid microextraction (IL-DLLME) combining high-performance liquid chromatography with diode array detection (HPLC-DAD) was developed for the determination of insecticides in water samples. Four heterocyclic insecticides (fipronil, chlorfenapyr, buprofezin, and hexythiazox) were selected as the model compounds for validating this new method. This technique combines extraction and concentration of the analytes into one step, and the ionic liquid was used instead of a volatile organic solvent as the extraction solvent. Several important parameters influencing the IL-DLLME extraction efficiency such as the volume of extraction solvent, the type and volume of disperser solvent, extraction time, centrifugation time, salt effect as well as acid addition were investigated. Under the optimized conditions, good enrichment factors (209-276) and accepted recoveries (79-110%) were obtained for the extraction of the target analytes in water samples. The calibration curves were linear with correlation coefficient ranged from 0.9947 to 0.9973 in the concentration level of 2-100 ug/L, and the relative standard deviations (RSDs, n=5) were 4.5-10.7%. The limits of detection for the four insecticides were 0.53-1.28 ug/L at a signal-to-noise ratio (S/N) of 3.

For more Analytic Laboratory Methods (Complete) data for Hexythiazox (14 total), please visit the HSDB record page.

Storage Conditions

Store in a well ventilated area. Keep container tightly closed. Do not store with other pesticides, fertilizers, food, or feed. Do not store or consume food, drink, or tobacco in area where they may become contaminated with this product.

Stability Shelf Life

Dates

2: Yorulmaz Salman S, Ay R. Effect of hexythiazox and spiromesifen resistance on the life cycle of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae). Exp Appl Acarol. 2014 Oct;64(2):245-52. doi: 10.1007/s10493-014-9817-8. Epub 2014 Apr 29. PubMed PMID: 24777359.

3: Khajvand T, Chaichi MJ, Colagar AH. Sensitive assay of hexythiazox residue in citrus fruits using gold nanoparticles-catalysed luminol-H2O2 chemiluminescence. Food Chem. 2015 Apr 15;173:514-20. doi: 10.1016/j.foodchem.2014.10.015. Epub 2014 Oct 18. PubMed PMID: 25466053.

4: Saber AN, Malhat FM, Badawy HM, Barakat DA. Dissipation dynamic, residue distribution and processing factor of hexythiazox in strawberry fruits under open field condition. Food Chem. 2016 Apr 1;196:1108-16. doi: 10.1016/j.foodchem.2015.10.052. Epub 2015 Oct 22. PubMed PMID: 26593595.

5: Mandal S, Joardar S, Das S, Bhattacharyya A. Photodegradation of hexythiazox in different solvent systems under the influence of ultraviolet light and sunlight in the presence of TiO2, H2O2, and KNO3 and identification of the photometabolites. J Agric Food Chem. 2011 Nov 9;59(21):11727-34. doi: 10.1021/jf202144p. Epub 2011 Oct 19. PubMed PMID: 21967247.

6: Asahara M, Uesugi R, Osakabe M. Linkage between one of the polygenic hexythiazox resistance genes and an etoxazole resistance gene in the twospotted spider mite (Acari: Tetranychidae). J Econ Entomol. 2008 Oct;101(5):1704-10. PubMed PMID: 18950055.

7: Campos FJ, Omoto C. [Stability of Brevipalpus phoenicis (Geijskes) (Acari: Tenuipalpidae) resistance to hexythiazox in citrus groves]. Neotrop Entomol. 2006 Nov-Dec;35(6):840-8. Portuguese. PubMed PMID: 17273718.

8: Ventura-Gayete JF, Armenta S, Garrigues S, Morales-Rubio A, de la Guardia M. Multicommutation-NIR determination of Hexythiazox in pesticide formulations. Talanta. 2006 Feb 28;68(5):1700-6. doi: 10.1016/j.talanta.2005.08.025. Epub 2005 Sep 15. PubMed PMID: 18970517.

9: Campos FJ, Omoto C. Resistance to hexythiazox in Brevipalpus phoenicis (Acari: Tenuipalpidae) from Brazilian citrus. Exp Appl Acarol. 2002;26(3-4):243-51. PubMed PMID: 12537296.

10: Bi JL, Niu ZM, Yu L, Toscano NC. Resistance status of the carmine spider mite, Tetranychus cinnabarinus and the twospotted spider mite, Tetranychus urticae to selected acaricides on strawberries. Insect Sci. 2016 Feb;23(1):88-93. doi: 10.1111/1744-7917.12190. Epub 2015 Jan 29. PubMed PMID: 25409919.

11: Martini X, Kincy N, Nansen C. Quantitative impact assessment of spray coverage and pest behavior on contact pesticide performance. Pest Manag Sci. 2012 Nov;68(11):1471-7. doi: 10.1002/ps.3330. Epub 2012 Jul 13. PubMed PMID: 22807174.

12: Tang X, Zhang Y, Wu Q, Xie W, Wang S. Stage-Specific Expression of Resistance to Different Acaricides in Four Field Populations of Tetranychus urticae (Acari: Tetranychidae). J Econ Entomol. 2014 Oct 1;107(5):1900-7. doi: 10.1603/EC14064. PubMed PMID: 26309280.

13: Nakajima T, Tsuruoka Y, Kanda M, Hayashi H, Hashimoto T, Matsushima Y, Yoshikawa S, Nagano C, Okutomi Y, Takano I. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(7):1099-104. doi: 10.1080/19440049.2015.1050460. Epub 2015 Jun 8. PubMed PMID: 25967980.

14: Niell S, Jesús F, Pérez C, Mendoza Y, Díaz R, Franco J, Cesio V, Heinzen H. QuEChERS Adaptability for the Analysis of Pesticide Residues in Beehive Products Seeking the Development of an Agroecosystem Sustainability Monitor. J Agric Food Chem. 2015 May 13;63(18):4484-92. doi: 10.1021/acs.jafc.5b00795. Epub 2015 Apr 24. PubMed PMID: 25880394.

15: Van Leeuwen T, Tirry L, Yamamoto A, Nauen R, Dermauw W. The economic importance of acaricides in the control of phytophagous mites and an update on recent acaricide mode of action research. Pestic Biochem Physiol. 2015 Jun;121:12-21. doi: 10.1016/j.pestbp.2014.12.009. Epub 2014 Dec 12. Review. PubMed PMID: 26047107.

16: Li Y, Yang N, Wei X, Ling Y, Yang X, Wang Q. Evaluation of etoxazole against insects and acari in vegetables in China. J Insect Sci. 2014;14:104. doi: 10.1673/031.014.104. PubMed PMID: 25199415.

17: Masiá A, Vásquez K, Campo J, Picó Y. Assessment of two extraction methods to determine pesticides in soils, sediments and sludges. Application to the Túria River Basin. J Chromatogr A. 2015 Jan 23;1378:19-31. doi: 10.1016/j.chroma.2014.11.079. Epub 2014 Dec 18. PubMed PMID: 25573188.

18: Yorulmaz-Salman S, Ay R. Determination of the inheritance, cross-resistance and detoxifying enzyme levels of a laboratory-selected, spiromesifen-resistant population of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae). Pest Manag Sci. 2014 May;70(5):819-26. doi: 10.1002/ps.3623. Epub 2013 Aug 30. PubMed PMID: 23907738.

19: Belenguer V, Martinez-Capel F, Masiá A, Picó Y. Patterns of presence and concentration of pesticides in fish and waters of the Júcar River (Eastern Spain). J Hazard Mater. 2014 Jan 30;265:271-9. doi: 10.1016/j.jhazmat.2013.11.016. Epub 2013 Nov 16. PubMed PMID: 24315814.

20: Lira AC, Zanardi OZ, Beloti VH, Bordini GP, Yamamoto PT, Parra JR, Carvalho GA. Lethal and Sublethal Impacts of Acaricides on Tamarixia radiata (Hemiptera: Eulophidae), an Important Ectoparasitoid of Diaphorina citri (Hemiptera: Liviidae). J Econ Entomol. 2015 Oct;108(5):2278-88. doi: 10.1093/jee/tov189. Epub 2015 Jul 3. PubMed PMID: 26453716.